molecular formula C13H15NO2 B3048476 Benzyl cyclopent-3-enylcarbamate CAS No. 170708-34-6

Benzyl cyclopent-3-enylcarbamate

Cat. No.: B3048476
CAS No.: 170708-34-6
M. Wt: 217.26 g/mol
InChI Key: JQEIWHSWQGAKJA-UHFFFAOYSA-N
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Description

Benzyl cyclopent-3-enylcarbamate is an organic compound with the molecular formula C13H15NO2. It is a carbamate derivative, which means it contains a carbamate functional group (–NHCOO–) attached to a benzyl group and a cyclopent-3-enyl group. This compound is of interest in various fields of chemistry and industry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl cyclopent-3-enylcarbamate typically involves the reaction of benzyl chloroformate with cyclopent-3-enylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Benzyl chloroformate+Cyclopent-3-enylamineBenzyl cyclopent-3-enylcarbamate+HCl\text{Benzyl chloroformate} + \text{Cyclopent-3-enylamine} \rightarrow \text{this compound} + \text{HCl} Benzyl chloroformate+Cyclopent-3-enylamine→Benzyl cyclopent-3-enylcarbamate+HCl

The reaction is usually conducted in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzyl cyclopent-3-enylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbamate derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the carbamate group into an amine group.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized carbamate derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted benzyl carbamates depending on the nucleophile used.

Scientific Research Applications

Benzyl cyclopent-3-enylcarbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings

Mechanism of Action

The mechanism of action of Benzyl cyclopent-3-enylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Benzyl carbamate: Similar structure but lacks the cyclopent-3-enyl group.

    Cyclopentyl carbamate: Contains a cyclopentyl group instead of a cyclopent-3-enyl group.

    Phenyl carbamate: Contains a phenyl group instead of a benzyl group.

Uniqueness

Benzyl cyclopent-3-enylcarbamate is unique due to the presence of both a benzyl group and a cyclopent-3-enyl group, which confer distinct chemical and physical properties. This combination allows for specific interactions with molecular targets and provides versatility in synthetic applications .

Properties

IUPAC Name

benzyl N-cyclopent-3-en-1-ylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c15-13(14-12-8-4-5-9-12)16-10-11-6-2-1-3-7-11/h1-7,12H,8-10H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQEIWHSWQGAKJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC1NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50444374
Record name Benzyl cyclopent-3-en-1-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50444374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170708-34-6
Record name Benzyl cyclopent-3-en-1-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50444374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 3-cyclopentene-1-carboxylic acid (Depres and Greene, J. Org. Chem. 1962, 27:2395-2398) (30.5 g, 0.272 mole) in dry benzene (360 mL) was stirred while a solution of diphenylphosphoryl azide (Aldrich, 74.85 g, 0.272 mole as 97%) and triethylamine (41.7 mL, 0.299 mole) in benzene (130 mL) was added over 20 minutes. The solution was refluxed for 2 hours and then benzyl alcohol (32.4 mL, 0.313 mole) was added. The solution was refluxed for 20 hours, cooled, and concentrated in vacuo to a brown oil. A solution of the oil in ethyl acetate (600 mL) was washed with 0.5 N hydrochloric acid (300 mL), then water (2×350 mL), then saturated aqueous sodium bicarbonate (300 mL), and dried (sodium sulfate). Evaporation left title compound as white solid (41.0 g, 69%), 1H-NMR consistent with structure. Recrystallization of such a sample from ethyl acetate-hexanes gave benzyl N-(3-cyclopenten-1-yl)carbamate as colorless waxy crystals, m.p. 56-57° C.
Quantity
30.5 g
Type
reactant
Reaction Step One
Quantity
74.85 g
Type
reactant
Reaction Step One
Quantity
41.7 mL
Type
reactant
Reaction Step One
Quantity
360 mL
Type
solvent
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Quantity
32.4 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a cooled solution of cyclopent-3-ene-1-carboxylic acid (2.0 g, 17.8 mmol) and DPPA (6.05 g, 22.0 mmol) in toluene (50 mL) was added TEA (2.0 g, 22.0 mmol) dropwise at 0° C. The resulting mixture was then warmed and heated at 90° C. for 1 hour. After being added phenylmethanol (4.0 g, 40 mmol), the mixture was heated at 90° C. for additional 4 hours and then concentrated in vacuo. The residue was purified by silica-gel chromatography to afford benzyl cyclopent-3-en-1-ylcarbamate as a white solid (1.9 g).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
6.05 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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